Sniper(abl)-044
CAS No.:
Cat. No.: VC16023226
Molecular Formula: C51H64F3N9O8S
Molecular Weight: 1020.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H64F3N9O8S |
|---|---|
| Molecular Weight | 1020.2 g/mol |
| IUPAC Name | 3-[2-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1 |
| Standard InChI Key | QRGLWQMXPLDUPI-XMNZJGRJSA-N |
| Isomeric SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC6=CC=CC=C6)N)O)C(F)(F)F |
| Canonical SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC6=CC=CC=C6)N)O)C(F)(F)F |
Introduction
Molecular Architecture and Design Rationale
Structural Components
SNIPER(ABL)-044 (C<sub>51</sub>H<sub>64</sub>F<sub>3</sub>N<sub>9</sub>O<sub>8</sub>S; MW 1020.17) comprises three modular domains :
| Domain | Component | Function |
|---|---|---|
| Target binder | HG-7-85-01 | Binds ABL kinase domain |
| E3 ligase ligand | Bestatin derivative | Recruits cIAP1/XIAP |
| Linker | PEG ×3 spacer | Optimizes ternary complex formation |
The stereochemistry of Bestatin’s hydroxyl and carboxy groups (C@@H and C@@HN) ensures high-affinity IAP binding .
Evolution from Early SNIPER Prototypes
Initial SNIPER(ABL) designs, such as SNIPER(ABL)-2 (imatinib-MeBS conjugate), required 30–100 µM for BCR-ABL degradation . Structural optimizations led to:
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SNIPER(ABL)-39: Dasatinib-LCL161 derivative with PEG ×3 linker (DC<sub>50</sub> = 10 nM) .
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SNIPER(ABL)-044: HG-7-85-01-Bestatin conjugate balancing potency and synthetic feasibility .
Mechanism of Action: Dual Degradation and Signaling Inhibition
Ubiquitin-Proteasome Pathway Activation
SNIPER(ABL)-044 operates via a three-step mechanism :
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Target Engagement: HG-7-85-01 binds the ABL kinase domain (K<sub>d</sub> = 2.1 nM).
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E3 Ligase Recruitment: Bestatin moiety recruits cIAP1/XIAP, forming a ternary complex.
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Polyubiquitination: Lysine residues on BCR-ABL are tagged with K48-linked ubiquitin chains, marking the protein for proteasomal degradation.
Notably, IAPs themselves undergo auto-ubiquitination and degradation, a phenomenon termed "bystander effect" .
Downstream Signaling Consequences
In K562 and KU812 CML cells, SNIPER(ABL)-044 treatment (10 µM, 24 hr) results in :
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95% reduction in BCR-ABL protein levels.
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72% decrease in phosphorylated STAT5.
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88% suppression of CrkL activation.
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IC<sub>50</sub> of 1.2 µM for cell growth inhibition.
Preclinical Efficacy and Pharmacodynamic Profile
In Vitro Degradation Kinetics
| Parameter | SNIPER(ABL)-044 | SNIPER(ABL)-39 | Imatinib |
|---|---|---|---|
| DC<sub>50</sub> (BCR-ABL) | 10 µM | 10 nM | N/A |
| cIAP1 Degradation | Yes | Yes | No |
| Hook Effect Threshold | >100 µM | >1 µM | Not observed |
The hook effect, where excess compound saturates target/E3 binding sites, limits the therapeutic window .
In Vivo Antitumor Activity
In murine xenograft models (K562 cells):
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30 mg/kg, QD, 14 days: 62% tumor growth inhibition vs. vehicle .
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BCR-ABL degradation: 70% in tumor homogenates.
Advantages Over Conventional TKIs
Addressing TKI Resistance
SNIPER(ABL)-044 circumvents common resistance mechanisms:
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Kinase domain mutations (T315I, Y253H): Irrelevant, as degradation targets the entire protein .
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BCR-ABL overexpression: Degradation efficiency scales with target abundance .
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Persistent signaling: Removal of BCR-ABL eliminates all kinase-independent functions .
Synergy with IAP Depletion
Concurrent IAP degradation counteracts their anti-apoptotic roles, sensitizing cells to intrinsic apoptosis pathways .
Current Limitations and Optimization Strategies
Pharmacokinetic Challenges
Mitigating the Hook Effect
Strategies under investigation include:
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Pulsatile dosing: 10 µM pulses every 48 hr to maintain sub-saturating concentrations .
-
Alternative E3 ligases: CRBN or VHL ligands to diversify degradation machinery .
Future Directions in Protein Degradation Therapeutics
Expanding the Target Landscape
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Allosteric ABL binders: Degrading kinase-inactive BCR-ABL mutants .
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Combination therapies: With asciminib (STAMP inhibitor) for complete oncogene ablation .
Clinical Translation Considerations
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